molecular formula C25H19ClN2O2S B5335236 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile

Cat. No.: B5335236
M. Wt: 446.9 g/mol
InChI Key: LIKJVJFDPXIOQQ-UNOMPAQXSA-N
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Description

2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives and has been synthesized by several methods.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile is not well understood. However, it is believed that the compound interacts with the metal ions through coordination bonds, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that the compound is non-toxic and does not exhibit any cytotoxicity towards mammalian cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile is its high sensitivity and selectivity towards copper ions. This makes it an ideal probe for the detection of copper ions in aqueous solutions. However, one of the major limitations of this compound is its poor solubility in water, which can limit its applications in aqueous environments.

Future Directions

There are several future directions for the research on 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile. One of the areas of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the modification of the compound to improve its solubility in water and other aqueous environments. Furthermore, the potential applications of this compound in other fields of science, such as medicine and biology, could also be explored.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile has been reported by several methods. One of the methods involves the reaction of 2-aminothiophenol with 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde in the presence of potassium carbonate to form 2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]propenal, which is then reacted with acetonitrile to obtain the desired compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile has been studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. It has been shown that this compound can selectively detect copper ions in aqueous solutions with high sensitivity and selectivity.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c1-2-29-22-14-18(13-20(26)24(22)30-16-17-8-4-3-5-9-17)12-19(15-27)25-28-21-10-6-7-11-23(21)31-25/h3-14H,2,16H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKJVJFDPXIOQQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3S2)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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